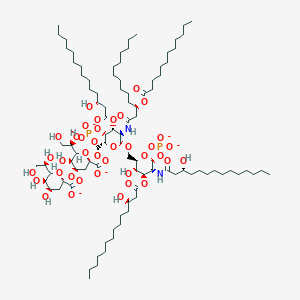

(KDO)2-(lauroyl)-lipid IVA(6-)

Beschreibung

Significance of Lipopolysaccharide (LPS) as a Gram-Negative Bacterial Constituent in Host-Pathogen Interactions

Lipopolysaccharides are the major components of the outer membrane of Gram-negative bacteria. wikipedia.orgnih.govoup.comscinito.ainih.govresearchgate.net These large molecules are essential for the structural integrity of the bacteria and act as a barrier against antimicrobial agents. nih.govmicrobiologyresearch.org In the context of host-pathogen interactions, LPS plays a pivotal role. nih.govoup.comscinito.ai The host's innate immune system recognizes LPS as a key molecular signature of Gram-negative bacterial infection, triggering a potent inflammatory response. wikipedia.orgnih.govacs.org This response, while crucial for clearing the infection, can become dysregulated and lead to severe conditions like septic shock when the bacterial load is high. wikipedia.orgnih.gov

Central Role of Lipid A as the Endotoxic Principle of LPS

The biological activity of LPS is primarily attributed to its lipid A component. wikipedia.orgacs.orgnih.govwikipedia.orgaai.org Lipid A is the hydrophobic anchor of the LPS molecule, embedded in the outer bacterial membrane. wikipedia.org It is recognized by the Toll-like receptor 4 (TLR4) in complex with myeloid differentiation factor 2 (MD-2) on the surface of host immune cells. wikipedia.orgmicrobiologyresearch.orgacs.orgwikipedia.org This recognition event initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and other mediators. wikipedia.orgacs.org Therefore, lipid A is often referred to as the "endotoxic principle" of LPS, responsible for the toxic effects associated with Gram-negative bacterial infections. nih.govwikipedia.orgaai.org The specific structure of lipid A, including the number and length of its acyl chains, significantly influences its ability to activate the host immune system. nih.govwikipedia.org

Specificity of (KDO)2-(lauroyl)-lipid IVA(6-) as a Key Lipid A Intermediate or Analog in Immunomodulation Research

(KDO)2-(lauroyl)-lipid IVA(6-) is a specific intermediate in the biosynthesis of Kdo2-lipid A in bacteria like Escherichia coli. ecmdb.canih.gov Its structure consists of lipid IVA, a precursor to lipid A, which is glycosylated with two Kdo residues and further acylated with a lauroyl (C12) chain. ecmdb.canih.gov In the biosynthetic pathway, an enzyme called lauroyl acyltransferase acylates (KDO)2-lipid IVA to form (KDO)2-(lauroyl)-lipid IVA. ecmdb.ca This molecule is then typically further acylated with a myristoyl (C14) chain by the enzyme LpxM to form the final hexa-acylated Kdo2-lipid A. smoldyn.orgresearchgate.net

The study of intermediates like (KDO)2-(lauroyl)-lipid IVA(6-) is critical for several reasons. Understanding the steps of the lipid A biosynthetic pathway provides targets for the development of novel antibiotics. researchgate.net Furthermore, by studying the immunomodulatory properties of specific lipid A analogs and precursors, researchers can gain insights into the precise structural requirements for TLR4 activation and endotoxicity. This knowledge is invaluable for the design of vaccine adjuvants and therapeutics that can modulate the immune response. For instance, lipid A derivatives with modified acylation patterns have been shown to have reduced toxicity while retaining beneficial adjuvant properties. plos.orgbeilstein-journals.org

Eigenschaften

Molekularformel |

C96H170N2O38P2-6 |

|---|---|

Molekulargewicht |

2022.3 g/mol |

IUPAC-Name |

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonatooxyoxan-2-yl]methoxy]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonatooxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C96H176N2O38P2/c1-6-11-16-21-26-31-36-41-46-51-66(101)56-76(107)97-81-89(130-79(110)57-67(102)52-47-42-37-32-27-22-17-12-7-2)85(114)74(128-92(81)136-138(122,123)124)64-125-91-82(98-77(108)59-69(54-49-44-39-34-29-24-19-14-9-4)127-78(109)55-50-45-40-35-30-25-20-15-10-5)90(131-80(111)58-68(103)53-48-43-38-33-28-23-18-13-8-3)88(135-137(119,120)121)75(129-91)65-126-95(93(115)116)61-73(84(113)87(133-95)72(106)63-100)132-96(94(117)118)60-70(104)83(112)86(134-96)71(105)62-99/h66-75,81-92,99-106,112-114H,6-65H2,1-5H3,(H,97,107)(H,98,108)(H,115,116)(H,117,118)(H2,119,120,121)(H2,122,123,124)/p-6/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,95-,96-/m1/s1 |

InChI-Schlüssel |

JVUUYJGQIVCMIU-ZODGSCPMSA-H |

Isomerische SMILES |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O[C@@]4(C[C@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)C(=O)[O-])C(=O)[O-])OP(=O)([O-])[O-])OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |

Kanonische SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)[O-])C(=O)[O-])OP(=O)([O-])[O-])OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O |

Herkunft des Produkts |

United States |

Structural Elucidation and Nomenclature of Kdo 2 Lauroyl Lipid Iva 6

Defining the (KDO)2-lipid IVA Core Structure

The foundational framework of (KDO)2-(lauroyl)-lipid IVA(6-) is the (KDO)2-lipid IVA core. This core is a complex assembly of a disaccharide backbone, phosphate (B84403) groups, and sugar residues, which together form the hydrophilic and part of the hydrophobic domains of the molecule.

β-(1′,6)-Linked Disaccharide Backbone of Glucosamine (B1671600)

At the heart of the (KDO)2-lipid IVA core is a disaccharide composed of two glucosamine (GlcN) units. These units are linked together by a β-(1′,6)-glycosidic bond. nih.govnih.govmdpi.com This specific linkage connects the anomeric carbon (C1) of the proximal glucosamine residue to the C6 of the distal glucosamine residue, forming a stable and characteristic backbone for the entire lipid A portion of the molecule. nih.govnih.govmdpi.com This disaccharide provides the scaffold upon which the various acyl chains and phosphate groups are attached.

Primary Acyl Chain Attachment Points and Nature

The lipid IVA component is characterized by the attachment of four primary acyl chains. nih.govmdpi.com These are typically (R)-3-hydroxytetradecanoyl (a 14-carbon hydroxy fatty acid) groups. nih.gov Two of these acyl chains are attached via amide linkages to the amino groups at the 2 and 2′ positions of the glucosamine disaccharide. nih.govnih.gov The other two are attached via ester linkages to the hydroxyl groups at the 3 and 3′ positions. nih.gov This specific acylation pattern is a hallmark of the lipid IVA structure and contributes significantly to its hydrophobic nature.

Kdo Sugar Residue Linkages to the Distal Glucosamine

Attached to the 6′-position of the distal glucosamine residue of lipid IVA are two 3-deoxy-D-manno-octulosonic acid (Kdo) residues. nih.govresearchgate.netmicrobiologyresearch.org The inner Kdo residue is linked directly to the glucosamine, and the outer Kdo residue is linked to the first. cdnsciencepub.com This disaccharide of Kdo is a characteristic feature of the lipopolysaccharide inner core in many Gram-negative bacteria. cdnsciencepub.comnih.gov The linkage of Kdo to lipid IVA is a crucial step in the biosynthesis of LPS, and the presence of these Kdo residues is often essential for bacterial viability. researchgate.netmicrobiologyresearch.org

Characterization of the Lauroyl Acyl Chain and its Position

The defining feature of (KDO)2-(lauroyl)-lipid IVA(6-) is the presence of a lauroyl acyl chain, which distinguishes it from its precursor, (KDO)2-lipid IVA.

Specificity of Lauroyl (C12:0) at the 2′-Position of Kdo2-lipid IVA

A lauroyl group, which is a saturated 12-carbon fatty acid (C12:0), is specifically transferred to the (KDO)2-lipid IVA intermediate. microbiologyresearch.orgnih.gov This acylation event occurs at the 2′-position, specifically on the (R)-3-hydroxymyristate moiety that is already attached to the distal glucosamine unit. microbiologyresearch.orgfigshare.com This reaction is catalyzed by the enzyme LpxL, which exhibits a strong preference for lauroyl-acyl carrier protein (ACP) as the acyl donor. microbiologyresearch.orgunl.edu The addition of this secondary acyl chain marks a key step in the maturation of the lipid A component of LPS in organisms like Escherichia coli. nih.gov

| Component | Linkage/Position | Description |

| Disaccharide Backbone | β-(1′,6) | Two glucosamine (GlcN) units. |

| Primary Acyl Chains | 2, 2′, 3, 3′ | Four (R)-3-hydroxytetradecanoyl groups. |

| Phosphate Groups | 1, 4′ | Contribute to the negative charge. |

| Kdo Residues | 6′ | Two 3-deoxy-D-manno-octulosonic acid units. |

| Secondary Acyl Chain | 2′-(R)-3-hydroxymyristate | One lauroyl (C12:0) group. |

Implications of the (6-) Charge State of (KDO)2-(lauroyl)-lipid IVA(6-) in Biological Contextsunl.eduacs.org

The hexanionic, or (6-), charge state of (KDO)2-(lauroyl)-lipid IVA at physiological pH is a direct result of the deprotonation of its acidic functional groups. ebi.ac.uk This includes two phosphate groups located at the 1 and 4' positions of the glucosamine disaccharide backbone and the carboxyl groups on each of the two KDO residues. This highly negative charge has significant implications for its function within the bacterial cell and its interaction with host systems.

Table 3: Ionizable Groups of (KDO)2-(lauroyl)-lipid IVA

| Functional Group | Quantity | Charge Contribution (at pH 7.3) |

|---|---|---|

| Phosphate | 2 | -4 (2 per group) |

| Carboxyl (KDO) | 2 | -2 (1 per group) |

| Total | 4 | -6 |

Furthermore, the structure and charge of the lipid A moiety are the primary determinants of endotoxic activity, mediating the interaction with the host's innate immune system. nih.gov The lipid A portion of LPS is recognized by the Toll-like receptor 4 (TLR4) in complex with myeloid differentiation protein 2 (MD-2). nih.gov The phosphate groups are critical for this recognition and the subsequent activation of an inflammatory response. While (KDO)2-(lauroyl)-lipid IVA is an intermediate, its structure closely resembles the final lipid A anchor of LPS.

Modifications that alter the net charge of lipid A are a known mechanism for some Gram-negative bacteria to evade the host immune system and resist cationic antimicrobial peptides. nih.gov For example, the enzymatic addition of positively charged groups, such as 4-amino-4-deoxy-L-arabinose (L-Ara4N), to the phosphate groups can neutralize the negative charge, thereby reducing the binding of cationic peptides and decreasing TLR4 activation. nih.gov Therefore, the (6-) charge state of biosynthetic precursors like (KDO)2-(lauroyl)-lipid IVA is a fundamental feature that underscores the eventual role of the mature LPS molecule in bacterial physiology and pathogenesis.

Biosynthetic Pathways and Enzymatic Modifications Leading to Kdo 2 Lauroyl Lipid Iva 6

Overview of the Conserved Kdo2-lipid A Biosynthesis (Raetz Pathway) in Gram-Negative Bacteria

The biosynthesis of Kdo2-lipid A follows a canonical route known as the Raetz pathway, which encompasses nine enzymatic steps that are remarkably conserved across the majority of Gram-negative bacteria. nih.govmicrobiologyresearch.organnualreviews.org This pathway is responsible for assembling the lipid A component of LPS, which anchors the entire LPS molecule to the outer membrane. microbiologyresearch.organnualreviews.org The synthesis is initiated in the cytoplasm with soluble enzymes and is completed at the inner membrane by membrane-associated enzymes. microbiologyresearch.organnualreviews.org The entire process begins with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) and proceeds through a series of reactions involving acyltransferases, a deacetylase, a hydrolase, a kinase, and glycosyltransferases to produce the final Kdo2-lipid A structure. microbiologyresearch.organnualreviews.orgnih.gov The first six enzymes in this pathway—LpxA, LpxC, LpxD, LpxH, LpxB, and LpxK—are essential for the synthesis of the minimal lipid IVA structure.

Initial Steps in Lipid A Precursor Synthesis from UDP-GlcNAc

The journey towards (KDO)2-(lauroyl)-lipid IVA(6-) commences with the precursor molecule UDP-GlcNAc, which stands at a crucial metabolic junction, also serving as a precursor for peptidoglycan synthesis. asm.orgwikipedia.org The initial phase of lipid A biosynthesis involves three key enzymatic reactions that occur in the cytoplasm. nih.gov

Acyltransfer by LpxA

The first step in the Raetz pathway is catalyzed by the enzyme UDP-N-acetylglucosamine acyltransferase, or LpxA. asm.orgnih.gov LpxA facilitates the transfer of a (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-OH group of UDP-GlcNAc. annualreviews.orgnih.gov In Escherichia coli, LpxA exhibits high selectivity for the R-3-hydroxymyristoyl group (a 14-carbon chain). asm.orgnih.gov This reaction is reversible and has an unfavorable equilibrium constant, meaning the products are not yet committed to the lipid A pathway. nih.govnih.gov The product of this reaction is UDP-3-O-[(R)-3-hydroxyacyl]-GlcNAc. asm.orguniprot.org

Second Acyltransfer by LpxD

Following deacetylation, the third enzyme in the pathway, UDP-3-O-acyl-glucosamine N-acyltransferase (LpxD), catalyzes a second acyltransfer. nih.govexpasy.org LpxD transfers another (R)-3-hydroxyacyl chain from an acyl-ACP to the 2'-amine group of the UDP-3-O-myristoyl glucosamine (B1671600). nih.govexpasy.org Similar to LpxA, the E. coli LpxD is specific for (R)-3-hydroxytetradecanoyl-ACP. nih.gov This reaction results in the formation of UDP-2,3-diacylglucosamine. asm.org

Formation of Tetraacylated Lipid IVA

With the formation of the di-acylated UDP-glucosamine derivative, the pathway proceeds to the formation of the tetraacylated precursor, lipid IVA. annualreviews.orgnih.gov

Hydrolysis by LpxH

The fourth step in lipid A biosynthesis is catalyzed by the peripheral membrane protein LpxH, a UDP-2,3-diacylglucosamine pyrophosphohydrolase. nih.govecmdb.caplos.org LpxH cleaves the pyrophosphate bond of UDP-2,3-diacylglucosamine, releasing uridine (B1682114) monophosphate (UMP) and generating 2,3-diacylglucosamine 1-phosphate, also known as lipid X. nih.govecmdb.camdpi.com Subsequently, the enzyme LpxB condenses lipid X with another molecule of UDP-2,3-diacylglucosamine to form a disaccharide 1-phosphate. nih.gov This disaccharide is then phosphorylated at the 4'-position by the kinase LpxK, yielding the tetraacylated lipid IVA. annualreviews.orgnih.gov Lipid IVA is a crucial precursor for the later stages of Kdo2-lipid A synthesis. annualreviews.org

Data Tables

Table 1: Enzymes in the Initial Biosynthesis of Tetraacylated Lipid IVA

| Enzyme | Full Name | Function | Substrate(s) | Product(s) |

| LpxA | UDP-N-acetylglucosamine acyltransferase | Catalyzes the first acyl transfer. asm.orgnih.gov | UDP-GlcNAc, (R)-3-hydroxyacyl-ACP | UDP-3-O-[(R)-3-hydroxyacyl]-GlcNAc, ACP |

| LpxC | UDP-3-O-(acyl)-N-acetylglucosamine deacetylase | Deacetylates the glucosamine moiety; the committed step. annualreviews.orgnih.govnih.gov | UDP-3-O-[(R)-3-hydroxyacyl]-GlcNAc | UDP-3-O-[(R)-3-hydroxyacyl]-GlcN, Acetate |

| LpxD | UDP-3-O-acyl-glucosamine N-acyltransferase | Catalyzes the second acyl transfer. nih.govexpasy.org | UDP-3-O-[(R)-3-hydroxyacyl]-GlcN, (R)-3-hydroxyacyl-ACP | UDP-2,3-diacylglucosamine, ACP |

| LpxH | UDP-2,3-diacylglucosamine pyrophosphohydrolase | Hydrolyzes the UDP moiety from the diacylated precursor. nih.govecmdb.ca | UDP-2,3-diacylglucosamine | 2,3-diacylglucosamine 1-phosphate (Lipid X), UMP |

Disaccharide Backbone Formation by LpxB (β-1′,6-Glycosidic Bond)

The formation of the characteristic disaccharide backbone of lipid A is a critical step catalyzed by the enzyme LpxB. nih.gov This enzyme facilitates the creation of a β-1′,6-glycosidic bond, linking two glucosamine-based monosaccharides. nih.govnih.gov Specifically, LpxB condenses a molecule of UDP-2,3-diacylglucosamine with 2,3-diacylglucosamine-1-phosphate (also known as lipid X). nih.gov This reaction results in the formation of 2′,3′-diacylglucosamine-(β,1′-6)-2,3-diacylglucosamine-1-phosphate and releases UDP. nih.gov LpxB is classified as an inverting glycosyltransferase and is a member of the GT-B superfamily. nih.gov The activity of E. coli LpxB is dependent on the concentration of its substrates within a mixed micelle system, indicating that the catalytic process occurs at the membrane interface. nih.gov While it sediments with membranes at low salt concentrations, it can be largely solubilized by buffers with high ionic strength. nih.gov

Phosphorylation by LpxK (4′-Position)

Following the formation of the disaccharide, the next key modification is a phosphorylation event at the 4′-position of the distal glucosamine unit. This reaction is catalyzed by the enzyme LpxK, also known as lipid A 4′-kinase. nih.govuniprot.orgnih.gov LpxK transfers the gamma-phosphate group from an ATP molecule to the 4'-hydroxyl group of the tetraacyldisaccharide 1-phosphate intermediate. uniprot.orgnih.govresearchgate.net This phosphorylation is an essential step in the biosynthesis of lipid A, yielding the bis-phosphorylated product known as lipid IVA. researchgate.netmdpi.com The presence of the 4′-phosphate is crucial for the subsequent enzymatic steps, including the addition of Kdo residues. nih.gov LpxK is an inner membrane-associated kinase, and its function is vital for the viability of most Gram-negative bacteria. researchgate.netproquest.com

Kdo Residue Addition to Lipid IVA

Once lipid IVA is synthesized, it serves as the acceptor molecule for the addition of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues, a process that is a prerequisite for the subsequent late acylation steps. mdpi.commicrobiologyresearch.org

Role of WaaA (KdtA) in Sequential Kdo Transfer

The transfer of Kdo residues to lipid IVA is carried out by the enzyme WaaA, also referred to as KdtA. nih.govmdpi.commicrobiologyresearch.org In many Gram-negative bacteria, such as E. coli, WaaA is a bifunctional enzyme that sequentially transfers two Kdo molecules from the donor substrate, CMP-Kdo, to the 6′-position of the distal glucosamine of lipid IVA. nih.govmicrobiologyresearch.orgplos.orguniprot.org The first Kdo is attached via an α-(2→6)-linkage, and the second is subsequently added to the first Kdo through an α-(2→4)-linkage, forming the Kdo2-lipid IVA intermediate. uniprot.orgnih.govnih.gov However, the functionality of WaaA can vary between bacterial species. For instance, the WaaA from the hyperthermophilic bacterium Aquifex aeolicus is monofunctional, transferring only a single Kdo residue. nih.govresearchgate.net In contrast, the WaaA enzyme from Chlamydia is capable of transferring three or more Kdo residues. nih.govnih.govwikipedia.orguniprot.orgmicrobialtec.com

WaaA Substrate Specificity and Tolerance

The WaaA enzyme exhibits a high degree of specificity for its donor substrate, CMP-Kdo. microbiologyresearch.orgresearchgate.net However, it demonstrates considerable tolerance for the lipid A acceptor molecule. microbiologyresearch.orgnih.gov WaaA can utilize lipid A precursors with varying acylation patterns and different disaccharide backbones as substrates. microbiologyresearch.orgnih.gov This flexibility allows for the modification of diverse lipid A structures. Interestingly, while WaaA has a high affinity for lipid IVA, the final product, Kdo2-lipid A, can act as a competitive inhibitor of the enzyme. plos.org

Secondary Acylation and Formation of (KDO)2-(lauroyl)-lipid IVA

The final stage in the biosynthesis of the core (KDO)2-(lauroyl)-lipid IVA(6-) molecule involves secondary acylation, where additional fatty acid chains are attached to the Kdo2-lipid IVA intermediate.

Specificity of LpxL in Lauroyl Acyl Chain Addition (2′-Position of Distal Glucosamine)

The enzyme LpxL is a late acyltransferase responsible for adding a lauroyl (C12:0) acyl chain to the Kdo2-lipid IVA molecule. microbiologyresearch.orgnih.gov This acylation event specifically occurs at the 2′-position of the distal glucosamine unit, attaching the lauroyl group to the R-3-hydroxymyristoyl chain already present. microbiologyresearch.orgnih.govnih.gov The preferred substrate for LpxL is Kdo2-lipid IVA, and the presence of the Kdo disaccharide significantly enhances the rate of laurate transfer by at least three orders of magnitude. nih.gov LpxL utilizes lauroyl-acyl carrier protein (ACP) as the acyl donor. nih.gov In E. coli, this step is followed by the action of another acyltransferase, LpxM, which adds a myristoyl chain to complete the hexa-acylated lipid A structure. microbiologyresearch.orgnih.gov It is noteworthy that under certain conditions, such as low temperatures, another enzyme, LpxP, can compete with LpxL to add a palmitoleoyl chain instead of a lauroyl chain. microbiologyresearch.orgnih.gov

Context of LpxM (Myristoyltransferase) and Other Late Acyltransferases in Final Hexaacylation

The final stage of lipid A biosynthesis in many Gram-negative bacteria, culminating in the formation of the canonical hexa-acylated structure, is orchestrated by a series of enzymes known as late acyltransferases. These enzymes catalyze the addition of secondary acyl chains to the Kdo₂-lipid IVA core. In Escherichia coli, this process follows a strictly ordered sequence. After the synthesis of Kdo₂-lipid IVA, the lauroyltransferase LpxL acts first, transferring a laurate chain to the 2'-position of the distal glucosamine unit. nih.govwiley.comasm.org This reaction produces the key intermediate, (KDO)₂-(lauroyl)-lipid IVA.

Following the action of LpxL, the myristoyltransferase LpxM (also known as MsbB) completes the synthesis of hexa-acylated lipid A. researchgate.netnih.gov LpxM is an integral inner membrane protein that catalyzes the transfer of a myristate residue from myristoyl-acyl carrier protein (myristoyl-ACP) to the 3'-position of (KDO)₂-(lauroyl)-lipid IVA. uniprot.orgwikigenes.org In vitro studies have demonstrated that LpxM is highly specific and functions about 100 times faster with (KDO)₂-(lauroyl)-lipid IVA as its substrate compared to the un-laurylated Kdo₂-lipid IVA. uniprot.org This substrate preference establishes the sequential order of the late acylation steps, ensuring LpxL acts before LpxM in E. coli. nih.gov The resulting product is the mature, biologically active Kdo₂-lipid A, a hexa-acylated molecule that anchors lipopolysaccharide (LPS) in the bacterial outer membrane. nih.gov

While the LpxL-LpxM sequence is conserved in many bacteria, variations exist. Some pathogens, like Helicobacter pylori and Rickettsia species, lack a clear LpxM homolog but still produce hexa-acylated lipid A. microbiologyresearch.org In these organisms, a different family of late acyltransferases, designated LpxJ, carries out the final 3'-acylation step. nih.govasm.orgnih.gov Though functionally similar to LpxM, LpxJ enzymes are evolutionarily distinct and can exhibit different substrate specificities, sometimes transferring lauroyl or myristoyl chains in a less stringently ordered manner than seen in E. coli. nih.govasm.orgasm.org

Table 1: Key Late Acyltransferases in Lipid A Biosynthesis

| Enzyme | Gene Name(s) | Function | Substrate(s) | Product | Organism Example |

| LpxL | lpxL (htrB) | Lauroyltransferase | Kdo₂-lipid IVA | (KDO)₂-(lauroyl)-lipid IVA | Escherichia coli |

| LpxM | lpxM (msbB) | Myristoyltransferase | (KDO)₂-(lauroyl)-lipid IVA | Kdo₂-lipid A (hexa-acylated) | Escherichia coli |

| LpxJ | jhp0255 | 3'-Acyltransferase | Kdo₂-lipid IVA | Kdo₂-lipid A (hexa-acylated) | Helicobacter pylori |

| LpxP | lpxP | Palmitoleoyltransferase | Kdo₂-lipid IVA | (KDO)₂-(palmitoleoyl)-lipid IVA | Escherichia coli (cold shock) |

Regulatory Mechanisms in Lipid A Biosynthesis Affecting Acylation Patterns

Gram-negative bacteria have evolved sophisticated regulatory mechanisms to modify the structure of their lipid A in response to environmental cues. microbiologyresearch.org These modifications, particularly changes in the acylation pattern, are critical for maintaining the integrity and fluidity of the outer membrane and for evading the host immune system. microbiologyresearch.orgnih.gov The regulation can occur at the level of gene expression, controlling the availability of specific acyltransferases, or through the control of enzyme activity and substrate accessibility within the conserved Raetz pathway. microbiologyresearch.orgmdpi.com

Cold-Shock Response and LpxP Induction for Palmitoleate (B1233929) Incorporation

A well-characterized example of environmental regulation of lipid A acylation is the cold-shock response in E. coli and other bacteria. nih.gov When cells are shifted from a normal growth temperature (e.g., 30°C or 37°C) to a low temperature (e.g., 12°C), they must adapt to maintain optimal membrane fluidity, a process known as homeoviscous adaptation. asm.orgnih.gov

During cold shock, the expression of the lpxP gene is strongly induced. nih.gov LpxP is a late acyltransferase that is a paralog of LpxL. nih.govresearchgate.net Instead of transferring a saturated laurate (C12:0) chain, LpxP specifically incorporates an unsaturated fatty acid, palmitoleate (C16:1), from palmitoleoyl-ACP onto the 2'-position of the Kdo₂-lipid IVA precursor. nih.govresearchgate.netresearchgate.net The introduction of this bent, unsaturated acyl chain increases the fluidity of the outer membrane, which would otherwise become too rigid at low temperatures. microbiologyresearch.orgasm.org

The resulting (KDO)₂-(palmitoleoyl)-lipid IVA then serves as a substrate for LpxM, which proceeds to add the myristate chain at the 3'-position, forming a cold-adapted hexa-acylated lipid A. uniprot.orgresearchgate.net This adaptive mechanism leads to a heterogeneous population of lipid A molecules, with the proportion of palmitoleate-containing species increasing significantly at lower temperatures. nih.govresearchgate.net

Table 2: Comparison of E. coli Lipid A Late Acylation at Different Temperatures

| Condition | Primary Late Acyltransferase (2'-position) | Acyl Chain Added at 2'-position | Subsequent Acyltransferase (3'-position) | Final Lipid A Structure |

| Normal Temperature (≥30°C) | LpxL | Laurate (C12:0) | LpxM | Predominantly contains laurate and myristate secondary chains. |

| Cold Shock (e.g., 12°C) | LpxP (induced) | Palmitoleate (C16:1) | LpxM | Contains a significant proportion of palmitoleate instead of laurate. |

Substrate Availability and Enzyme Activity Control in the Raetz Pathway

The final structure of lipid A is not only determined by the presence of specific modifying enzymes but is also fundamentally controlled by the core Raetz pathway through substrate availability and the intrinsic specificity of its enzymes. microbiologyresearch.orgresearchgate.net The Raetz pathway consists of nine conserved enzymatic steps that build the Kdo₂-lipid A molecule. nih.govmicrobiologyresearch.org

Control over the final acylation pattern is exerted at multiple points:

Acyl-ACP Pool: The acyltransferases of the Raetz pathway utilize acyl-carrier protein (ACP) thioesters as the donors for fatty acid chains. The composition of the cellular acyl-ACP pool directly influences which fatty acids are available for incorporation into lipid A. asm.org For example, the availability of odd-chain fatty acid substrates can lead to their incorporation into lipid A, demonstrating that substrate availability can significantly affect the final structure. asm.org

Enzyme Specificity: The enzymes themselves possess substrate specificity, which acts as a key control point. The initial acyltransferase, LpxA, and the second acyltransferase, LpxD, show selectivity for specific R-3-hydroxyacyl-ACPs, establishing the primary acyl chain composition. microbiologyresearch.orgasm.org Similarly, the late acyltransferases LpxL and LpxM have a kinetic preference for lauroyl-ACP and myristoyl-ACP, respectively, in E. coli. uniprot.orgplos.org However, in some bacteria, these enzymes can have a more relaxed specificity, leading to a heterogeneous mixture of lipid A structures. asm.org

Enzyme Activity Regulation: The activity of key enzymes in the pathway is tightly regulated to ensure a balanced production of lipid A relative to other essential cellular components like phospholipids, with which it shares precursors. mdpi.com The activity of LpxC, which catalyzes the first committed and irreversible step of the pathway, is a major regulatory checkpoint. mdpi.combiomolther.org Its levels are controlled via proteolysis by the FtsH protease, ensuring that the flux through the lipid A pathway is matched to the cell's growth rate and physiological state. mdpi.comresearchgate.net This upstream control dictates the amount of Kdo₂-lipid IVA precursor available for the final acylation steps by LpxL and LpxM.

Table 3: Control Points in the Raetz Pathway Affecting Acylation

| Control Point | Description | Key Enzymes/Factors | Impact on (KDO)₂-(lauroyl)-lipid IVA(6-) |

| Precursor Flux | Regulation of the first committed step balances lipid A synthesis with phospholipid synthesis. | LpxC, FtsH | Determines the overall rate of synthesis and availability of the lipid IVA backbone. |

| Acyl-ACP Availability | The cellular pool of fatty acids attached to Acyl Carrier Protein (ACP) dictates which chains can be incorporated. | Fatty acid biosynthesis pathway | Influences the type and heterogeneity of acyl chains available for LpxL and LpxM. |

| Enzyme Substrate Specificity | Kinetic preferences of the acyltransferases for specific acyl-ACPs ensure ordered addition of chains. | LpxA, LpxD, LpxL, LpxM | The high specificity of LpxL for laurate and LpxM for myristate (after laurate addition) ensures the formation of the canonical hexa-acylated structure. |

Molecular Interactions and Immunomodulatory Mechanisms of Kdo 2 Lauroyl Lipid Iva 6

Toll-like Receptor 4 (TLR4) and Myeloid Differentiation Protein 2 (MD-2) Complex Recognition

The initial step in the innate immune response to Gram-negative bacteria involves the recognition of LPS, or its active component lipid A, by the TLR4-MD-2 receptor complex. frontiersin.orgnih.gov The lipid A portion of LPS is the primary inducer of the immunological response. umassmed.edu The co-receptor MD-2 is essential for this recognition, as it contains a deep hydrophobic pocket that directly binds the lipid A moiety. nih.govfrontiersin.org This binding event is the trigger for a conformational change in the TLR4-MD-2 complex, leading to receptor dimerization and the initiation of intracellular signaling cascades. nih.govumassmed.edu

The recognition of lipid A and its analogues, such as (KDO)2-(lauroyl)-lipid IVA(6-), is critically dependent on the MD-2 co-receptor. MD-2 possesses a large, open binding pocket lined with hydrophobic amino acid residues. frontiersin.org This cavity is specifically adapted to accommodate the hydrophobic fatty acyl chains of the lipid A molecule. nih.govfrontiersin.org

Crystal structure analyses reveal that for potent agonists like hexa-acylated lipid A, five of the six acyl chains are buried deep within the MD-2 hydrophobic pocket. nih.govumassmed.edu The amphipathic nature of the lipid A molecule is accommodated by both hydrophobic and charged regions within the MD-2 binding pocket. frontiersin.org While the acyl chains are sequestered in the hydrophobic core, the charged phosphate (B84403) groups at the diglucosamine backbone interact with charged amino acid residues at the entrance of the pocket. frontiersin.orgresearchgate.net The precise orientation and depth of insertion of the ligand within this cavity are determining factors for whether the interaction results in an agonistic (activating) or antagonistic (inhibiting) response. For instance, in antagonistic conformations, the lipid A variant may be confined more deeply within the hydrophobic cavity. frontiersin.org

The number and length of acyl chains on the lipid A structure are crucial determinants of its biological activity and its ability to induce TLR4-MD-2 dimerization. nih.gov The addition of secondary acyl chains, such as the lauroyl (C12) group, is a key step in the biosynthesis of fully active, hexa-acylated lipid A. nih.govfrontiersin.org

Upon binding to MD-2, a hexa-acylated lipid A, which includes a lauroyl chain, positions its sixth acyl chain to be exposed on the surface of MD-2. umassmed.eduresearchgate.net This exposed chain then forms a critical hydrophobic interaction with a conserved phenylalanine residue on a second TLR4 molecule (TLR4*), directly bridging the two TLR4-MD-2 complexes and stabilizing the dimerized, active state. umassmed.eduresearchgate.net Tetra-acylated lipid A precursors, like lipid IVA, lack this secondary lauroyl chain and consequently have altered interactions with the receptor complex. nih.govfrontiersin.org While lipid IVA can bind to MD-2, its inability to effectively bridge the two receptor complexes explains its antagonistic activity in human cells, as it fails to induce the necessary dimerization for signal transduction. frontiersin.orgnih.gov

The phosphate groups at the 1 and 4' positions of the lipid A diglucosamine backbone are essential for its biological activity. nih.govmdpi.com These negatively charged groups engage in critical ionic interactions with positively charged residues on both TLR4 and MD-2, contributing significantly to the binding affinity and the stabilization of the receptor dimer. umassmed.edumdpi.com

The structural shift induced by the binding of a hexa-acylated lipid A, compared to a tetra-acylated antagonist, displaces the phosphorylated glucosamine (B1671600) backbone towards the solvent. umassmed.edu This repositioning allows the phosphate groups to form ionic bonds with a cluster of basic residues on both TLR4 and the adjacent TLR4* in the dimerized complex. umassmed.eduresearchgate.net The removal or absence of these phosphate groups, as seen in monophosphoryl lipid A (MPLA) or dephosphorylated variants, leads to a many-fold decrease in binding capacity and a significant reduction in the activation of downstream signaling, resulting in lower pro-inflammatory cytokine induction. nih.govmdpi.com

Downstream Intracellular Signaling Pathways Activation

The dimerization of the TLR4-MD-2 complex upon ligand binding brings the intracellular Toll/interleukin-1 receptor (TIR) domains of the TLR4 molecules into close proximity. frontiersin.org This event creates a scaffold for the recruitment of specific adaptor proteins, initiating two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. nih.govfrontiersin.orgwiley.com

The MyD88-dependent pathway is initiated at the cell surface immediately following receptor dimerization. frontiersin.orgplos.org The adaptor proteins MyD88 (Myeloid differentiation primary response 88) and TIRAP (TIR domain-containing adaptor protein) are recruited to the TLR4 TIR domains. frontiersin.org This recruitment initiates a signaling cascade that leads to the activation of TRAF6 and ultimately the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.gov

Activated NF-κB translocates to the nucleus and drives the rapid transcription of genes encoding pro-inflammatory cytokines. frontiersin.orgnih.gov Research has shown that potent hexa-acylated endotoxins, which include a lauroyl group, are strong inducers of this pathway, leading to the robust production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). plos.orgnih.gov This pathway is considered the primary route for the immediate inflammatory response to bacterial infection. nih.gov

| Step | Location | Key Molecules Involved | Primary Outcome |

|---|---|---|---|

| 1. Ligand Binding & Dimerization | Cell Surface | (KDO)2-(lauroyl)-lipid IVA(6-), TLR4, MD-2 | TLR4-MD-2 Dimer Formation |

| 2. Adaptor Recruitment | Cytoplasm (at cell membrane) | MyD88, TIRAP | Formation of a signaling complex at the TLR4 TIR domain |

| 3. Signaling Cascade | Cytoplasm | TRAF6, IKK complex | Phosphorylation and degradation of IκB |

| 4. Transcription Factor Activation | Cytoplasm to Nucleus | NF-κB | Translocation of NF-κB to the nucleus |

| 5. Gene Transcription | Nucleus | NF-κB, DNA | Transcription of pro-inflammatory cytokine genes |

| 6. Cytokine Production | Cytoplasm/Extracellular | TNF-α, IL-6, IL-1β | Secretion of pro-inflammatory mediators |

Following the initial MyD88-dependent signaling, the TLR4-MD-2 complex can be internalized into endosomes. frontiersin.orgplos.org This relocalization initiates a second wave of signaling mediated by a different set of adaptor proteins, TRAM (TRIF-related adaptor molecule) and TRIF (TIR-domain-containing adapter-inducing interferon-β). frontiersin.orgfrontiersin.org

The TRIF-dependent pathway activates a distinct signaling cascade involving the kinases IKKε and TBK1. frontiersin.org These kinases phosphorylate the transcription factors IRF3 (Interferon Regulatory Factor 3) and IRF7, leading to their dimerization and translocation to the nucleus. nih.govfrontiersin.org In the nucleus, activated IRF3/7 drive the expression of type I interferons (IFN-α/β) and other IFN-inducible genes, such as RANTES and IP-10. plos.orgnih.gov This pathway is crucial for orchestrating antiviral responses and for shaping the adaptive immune response. plos.org It can also lead to a delayed phase of NF-κB activation. frontiersin.orgnih.gov The structural features of the lipid A variant can differentially modulate the activation of the MyD88- versus the TRIF-dependent pathway, allowing for a tailored immune response. nih.gov

| Step | Location | Key Molecules Involved | Primary Outcome |

|---|---|---|---|

| 1. Receptor Internalization | Cell Surface to Endosome | TLR4-MD-2-Ligand Complex | Relocation of the activated receptor |

| 2. Adaptor Recruitment | Cytoplasm (at endosomal membrane) | TRIF, TRAM | Formation of a signaling complex on the endosomal TLR4 |

| 3. Kinase Activation | Cytoplasm | TBK1, IKKε | Activation of IRF kinases |

| 4. Transcription Factor Activation | Cytoplasm to Nucleus | IRF3, IRF7 | Phosphorylation, dimerization, and nuclear translocation of IRFs |

| 5. Gene Transcription | Nucleus | IRF3, IRF7, DNA | Transcription of Type I Interferon genes (IFN-β) |

| 6. Interferon Production | Cytoplasm/Extracellular | IFN-β | Secretion of Type I Interferons |

Differential Induction of MyD88-dependent and TRIF-dependent pathways by Lipid A Variants

Toll-like receptor 4 (TLR4) is unique among the TLR family as it activates two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. reactome.org The activation of these pathways is not always balanced and can be influenced by the specific structure of the lipid A variant interacting with the TLR4-MD-2 receptor complex. nih.gov

The MyD88-dependent pathway is considered the primary signaling cascade for most TLRs. aai.org Upon ligand binding, TLR4 dimerization at the cell surface recruits the adaptor proteins TIRAP (Mal) and MyD88. frontiersin.orgfrontiersin.org This recruitment initiates a signaling cascade that results in the rapid activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.govfrontiersin.orgnih.gov

The TRIF-dependent pathway , also known as the MyD88-independent pathway, is initiated following the internalization of the TLR4 complex into endosomes. frontiersin.orgplos.org This process involves the recruitment of a different pair of adaptor proteins, TRAM and TRIF. reactome.orgfrontiersin.org Activation of this pathway leads to the phosphorylation of interferon regulatory factor 3 (IRF3), culminating in the production of type I interferons (IFN-α/β) and IFN-inducible chemokines like RANTES (CCL5) and IP-10 (CXCL10). frontiersin.orgfrontiersin.orgwikipedia.org This pathway can also lead to a delayed activation of NF-κB. frontiersin.org

The structural characteristics of lipid A, including its acylation and phosphorylation state, can dictate which pathway is preferentially activated. nih.gov For instance, hexa-acylated lipooligosaccharide (LOS) from Neisseria meningitidis is a potent inducer of molecules from both the MyD88-dependent (TNF-α, IL-1β) and TRIF-dependent (IFN-β, nitric oxide) pathways. nih.gov In contrast, hexa-acylated LPS from Escherichia coli and Vibrio cholerae tends to selectively induce the MyD88-dependent pathway, while LPS from Salmonella shows stronger activation of the TRIF-dependent pathway. nih.gov Furthermore, some lipid A derivatives, such as monophosphoryl lipid A (MPLA), are known to be TRIF-biased agonists, showing impaired MyD88-dependent signaling. aai.org This differential activation allows for a nuanced immune response tailored to the specific nature of the pathogenic threat. nih.gov

Species-Specific Immune Responses to (KDO)2-(lauroyl)-lipid IVA(6-) and Related Lipid A Analogs

The immune response to lipid A and its analogs is not uniform across different animal species, with notable differences observed between human and murine systems. frontiersin.orgnih.gov These variations are largely due to species-specific differences in the amino acid sequences of TLR4 and its co-receptor, MD-2, which alter the recognition of lipid A structures. frontiersin.orgnih.govplos.org

Agonistic vs. Antagonistic Activities in Human vs. Murine TLR4-MD-2 Complexes

The species-specific recognition of lipid A variants is most evident in their agonistic (stimulatory) versus antagonistic (inhibitory) activities. A classic example is lipid IVA, a tetra-acylated precursor of lipid A. In mice, lipid IVA is a TLR4 agonist, triggering an inflammatory response. oup.comfrontiersin.org However, in the human TLR4-MD-2 complex, lipid IVA fails to induce a signal and instead acts as an antagonist, blocking the agonistic effects of potent lipid A forms like that of E. coli. oup.comfrontiersin.org

This differential activity is exploited by certain pathogens. Yersinia pestis, the bacterium that causes plague, modifies its lipid A structure based on temperature. pnas.org At the ambient temperature of its flea vector (21-28°C), it produces a hexa-acylated lipid A that is a potent immune stimulator for both human and mouse TLR4. pnas.orgnih.gov However, at the mammalian host temperature of 37°C, Y. pestis synthesizes a hypo-acylated (predominantly tetra-acylated) lipid A. asm.orgnih.govactanaturae.ru This tetra-acylated form is poorly recognized by the human TLR4-MD-2 complex, resulting in a blunted inflammatory response and allowing the bacterium to evade the host's innate immune system. plos.orgnih.govnih.gov In contrast, the murine TLR4-MD-2 complex can still be stimulated by this tetra-acylated lipid A, leading to a stronger inflammatory response in mice compared to humans. plos.orgasm.orgnih.gov Studies using transgenic mice expressing human TLR4 and MD-2 have confirmed that this species-specific recognition directly impacts susceptibility to Y. pestis infection. plos.orgnih.gov

The compound (KDO)2-(lauroyl)-lipid IVA(6-) is a penta-acylated variant. While specific data on this exact molecule is limited, its activity can be inferred from related structures. Penta-acylated lipid A structures generally exhibit lower stimulatory activity compared to hexa-acylated forms. nih.govnih.gov Given the antagonistic nature of its tetra-acylated core (Lipid IVA) in humans, the addition of a single lauroyl chain might result in weak agonistic or even partial antagonistic activity in human cells, while likely acting as a weak agonist in murine cells.

| Lipid A Variant | Acylation Status | Activity in Murine Cells (mTLR4/mMD-2) | Activity in Human Cells (hTLR4/hMD-2) |

|---|---|---|---|

| E. coli Lipid A | Hexa-acylated | Strong Agonist frontiersin.org | Strong Agonist frontiersin.org |

| Lipid IVA | Tetra-acylated | Agonist oup.comfrontiersin.org | Antagonist oup.comfrontiersin.org |

| Y. pestis Lipid A (37°C) | Tetra-acylated | Agonist (weak) nih.gov | Weak Agonist / Antagonist plos.orgnih.gov |

| F. tularensis Lipid A | Tetra-acylated (long chains) | Very Weak Agonist plos.org | Very Weak Agonist / Inactive plos.orgumaryland.edu |

Influence of Acyl Chain Number and Length on Activity

The immunomodulatory activity of lipid A is critically dependent on its chemical structure, particularly the number and length of its acyl chains. frontiersin.orgumaryland.edu These structural features determine how the molecule fits into the MD-2 binding pocket and how it promotes the dimerization of the TLR4-MD-2 complex, which is essential for signal transduction. frontiersin.org

Number of Acyl Chains: A bisphosphorylated, hexa-acylated lipid A, such as that from E. coli, is generally the most potent activator of TLR4 signaling. nih.govrsc.org Lipid A variants with fewer acyl chains, such as penta-acylated or tetra-acylated forms, typically exhibit reduced biological activity. nih.govrsc.org For example, Pseudomonas aeruginosa produces a penta-acylated LPS that induces less TNF-α than the hexa-acylated LPS from E. coli. nih.gov As discussed previously, tetra-acylated lipid A often has very weak or species-specific activity. frontiersin.org The position of the acyl chains is also crucial; studies using engineered lipid A from Y. pestis mutants showed that a secondary acyl chain at the 2' position was critical for TLR4 activation, while a chain at the 3' position was less important for this specific receptor. nih.govnih.gov

Length of Acyl Chains: The length of the fatty acid chains also modulates TLR4 activation. Most potent lipid A agonists, like that from E. coli, have acyl chains that are 12-14 carbons long. frontiersin.org In contrast, some bacteria, such as Francisella tularensis, produce lipid A with longer acyl chains (16–18 carbons). plos.orgfrontiersin.org This structural difference results in a molecule that is a very poor stimulator of TLR4, contributing to the bacterium's ability to evade the innate immune system. umaryland.edufrontiersin.org

| Acyl Chain Number | Acyl Chain Length (Carbons) | General TLR4 Activity | Example |

|---|---|---|---|

| Hexa-acylated (6) | 12-14 | Strong Agonist nih.govrsc.org | E. coli, S. enterica plos.org |

| Penta-acylated (5) | 12-16 | Reduced Agonist Activity nih.govrsc.org | P. aeruginosa nih.gov |

| Tetra-acylated (4) | 12-14 | Species-specific (Agonist/Antagonist) frontiersin.orgnih.gov | Lipid IVA, Y. pestis (37°C) nih.gov |

| Tetra-acylated (4) | 16-18 | Very Weak Agonist / Inactive frontiersin.org | F. tularensis frontiersin.org |

General Mechanisms of Modulating Innate Immune Responses through TLR4

The innate immune system's response to Gram-negative bacteria is primarily orchestrated through the TLR4 receptor complex, which recognizes the lipid A moiety of LPS. nih.gov The modulation of this response is a sophisticated process that begins with ligand recognition and culminates in the activation of specific gene transcription programs.

The process is initiated in the extracellular space where LPS-binding protein (LBP) binds to LPS aggregates and facilitates the transfer of monomeric LPS to CD14, a glycosylphosphatidylinositol-anchored protein on the surface of myeloid cells. wikipedia.org CD14 then presents the lipid A molecule to the TLR4-MD-2 receptor complex. wikipedia.orgfrontiersin.org The binding of lipid A into a hydrophobic pocket within the MD-2 co-receptor induces a conformational change, which in turn promotes the homodimerization of the TLR4-MD-2-LPS complex. frontiersin.org This dimerization event brings the intracellular Toll/interleukin-1 receptor (TIR) domains of the two TLR4 molecules into close proximity, initiating downstream signaling. wiley.com

As detailed in section 4.2.3, the activated TLR4 complex can trigger two major signaling pathways:

The MyD88-dependent pathway: This pathway is activated at the plasma membrane and rapidly induces the expression of pro-inflammatory cytokines through NF-κB activation, mounting an immediate defense against the pathogen. frontiersin.orgfrontiersin.org

The TRIF-dependent pathway: This pathway is engaged after the TLR4 complex is internalized into endosomes, a process that can be facilitated by CD14. frontiersin.orgplos.org It results in the production of type I interferons and IFN-inducible genes, which are crucial for antiviral responses and for shaping the adaptive immune response. nih.govfrontiersin.org

Lipid A variants like (KDO)2-(lauroyl)-lipid IVA(6-) modulate the innate immune response by altering the initial steps of this process. The specific structure of the lipid A variant determines the affinity of its binding to MD-2 and the precise conformational changes it induces in the TLR4-MD-2 complex. nih.gov These subtle differences in the initial binding and receptor dimerization events dictate the efficiency and balance of the downstream MyD88- and TRIF-dependent signaling cascades. nih.gov By producing modified lipid A structures, bacteria can selectively dampen or alter the host's inflammatory response, providing a powerful mechanism for immune evasion. frontiersin.orgumaryland.edu Conversely, synthetic lipid A analogs can be designed to preferentially activate one pathway over the other, making them valuable tools as vaccine adjuvants that can be tailored to elicit a desired type of immune response. nih.gov

Structure Activity Relationships Sar and Design Principles for Kdo 2 Lauroyl Lipid Iva 6 Analogs

Impact of Acyl Chain Number, Length, and Branching on TLR4 Agonism/Antagonism

The acylation pattern of lipid A is a primary determinant of its endotoxic activity. nih.govnih.gov The number, length, and distribution of these fatty acid chains within the molecule are critical for its recognition by and activation of the TLR4/MD-2 complex. nih.govbeilstein-journals.org

Comparison of (KDO)2-(lauroyl)-lipid IVA(6-) with Hexa-acylated Kdo2-lipid A and Tetra-acylated Lipid IVA

The immunological response to lipid A variants is highly dependent on their acylation state. Hexa-acylated forms, such as that found in E. coli, are potent agonists of human TLR4, inducing a strong pro-inflammatory response. frontiersin.orgfrontiersin.org In contrast, tetra-acylated lipid A (lipid IVA), a biosynthetic precursor, acts as an antagonist of human TLR4 but an agonist of murine TLR4. nih.govacs.orgbiomolther.organnualreviews.orgunam.mx This species-specific activity highlights the subtle structural requirements for receptor activation. acs.org

(KDO)2-(lauroyl)-lipid IVA is a penta-acylated intermediate in the biosynthesis of hexa-acylated lipid A in organisms like E. coli. nih.govfrontiersin.org Its activity generally falls between that of the tetra-acylated and hexa-acylated forms. While hexa-acylated lipid A is considered the optimal structure for potent TLR4 activation, penta-acylated versions can be significantly less active or even inactive, depending on the specific acylation pattern. frontiersin.orgesrf.fr For instance, a (3+2) acylation pattern (three acyl chains on the distal glucosamine (B1671600) and two on the proximal) can render the molecule inactive, whereas a (4+1) pattern can retain robust activating potential. frontiersin.org The addition of the lauroyl chain to Kdo2-lipid IVA represents a step toward the potent hexa-acylated structure.

| Compound | Acylation State | Typical Activity at Human TLR4 |

|---|---|---|

| Hexa-acylated Kdo2-lipid A | Hexa-acylated (e.g., 4+2 distribution) | Potent Agonist frontiersin.orgfrontiersin.org |

| (KDO)2-(lauroyl)-lipid IVA | Penta-acylated | Intermediate/Weaker Agonist |

| Tetra-acylated Lipid IVA | Tetra-acylated | Antagonist nih.govacs.orgbiomolther.organnualreviews.orgunam.mx |

Specific Role of the Lauroyl Chain in Biological Potency and MD-2 Binding

The hydrophobic pocket of MD-2 can accommodate multiple acyl chains. frontiersin.orgnih.gov For potent agonistic activity, it is understood that five of the six acyl chains of hexa-acylated lipid A are buried within this pocket, while the sixth is exposed on the surface of MD-2. frontiersin.orgesrf.fr This exposed chain then interacts with a second TLR4 molecule, facilitating the dimerization of the receptor complex and initiating downstream signaling. frontiersin.orgesrf.frresearchgate.net The lauroyl chain, as one of the secondary acyl chains, plays a direct role in achieving the necessary acylation state for this agonistic conformation. The length of the acyl chains is also a factor, with a threshold of approximately 10 carbon atoms being necessary to induce cytokine production in human monocytes. nih.gov

Influence of Phosphate (B84403) Group Modifications on TLR4/MD-2 Binding and Signaling

The phosphate groups at the 1 and 4' positions of the diglucosamine backbone are critical for the biological activity of lipid A. nih.govbiomolther.org These negatively charged groups engage in ionic interactions with positively charged residues on both TLR4 and MD-2, playing a key role in the stabilization of the receptor-ligand complex and the dimerization of the TLR4/MD-2 complexes. frontiersin.orgesrf.frnih.govresearchgate.net

Modification or removal of these phosphate groups can dramatically alter the molecule's activity. For example, monophosphoryl lipid A (MPLA), which lacks the 1-phosphate group, is significantly less toxic than its diphosphoryl counterpart while retaining adjuvant properties. beilstein-journals.orgbiomolther.org This is attributed to a less efficient induction of TLR4/MD-2 heterotetramerization. nih.gov The presence of both phosphate groups is generally required for full agonistic activity in human cells. biomolther.org Furthermore, the covalent attachment of aminosugars to the phosphate groups can modulate the host immune response by altering the net negative charge of the lipid A. beilstein-journals.org

| Modification | Effect on TLR4/MD-2 Interaction | Impact on Biological Activity |

|---|---|---|

| Presence of 1- and 4'-phosphate groups | Forms ionic bonds with positively charged residues on TLR4 and MD-2, stabilizing the complex. frontiersin.orgesrf.frnih.govresearchgate.net | Essential for potent agonistic activity. biomolther.org |

| Removal of a phosphate group (e.g., MPLA) | Reduces the strength of interaction and efficiency of receptor dimerization. nih.gov | Attenuates toxicity while retaining adjuvant properties. beilstein-journals.orgbiomolther.org |

| Modification with aminosugars | Alters the net negative charge, modulating the interaction with the receptor complex. beilstein-journals.org | Can alter the pro-inflammatory signaling output. beilstein-journals.org |

Importance of Kdo Residues in TLR4-Mediated Activity

The 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues linked to the lipid A backbone are not merely passive structural components; they actively contribute to the molecule's ability to activate TLR4. While the lipid A moiety is the primary driver of endotoxic activity, the presence of Kdo sugars enhances this activity. mdpi.commdpi.com Synthetic lipid A variants containing Kdo units consistently show higher agonist activity than their counterparts lacking Kdo. mdpi.comnih.govasm.org

The negatively charged Kdo sugars may facilitate binding to the leucine-rich repeats of TLR4. mdpi.com Furthermore, the presence of Kdo is thought to induce a conformational change in the diglucosamine backbone, leading to an upward shift of the proximal glucosamine ring. mdpi.com This shift could create additional space for the acyl chains and bring the phosphate groups into closer proximity with the TLR4 protein, thereby enhancing the interaction. The loss of Kdo residues from meningococcal lipooligosaccharide has been shown to dramatically attenuate its biological activity. mdpi.com

Conformational Aspects and Molecular Shape in TLR4 Activation

Diglucosamine Backbone Tilt Angle and Overall Molecular Conformation

The relative orientation of the two glucosamine rings of the lipid A backbone plays a significant role in determining whether the molecule will be an agonist or an antagonist. acs.org In agonistic conformations, such as that of hexa-acylated lipid A bound to human MD-2, the proximal glucosamine ring adopts a "twisted" orientation relative to the distal ring. acs.org This conformation is associated with a larger tilt angle of the diglucosamine backbone with respect to the membrane surface, resulting in a conical molecular shape. nih.gov This shape is believed to be optimal for inducing the dimerization of the TLR4/MD-2 complex.

In contrast, antagonistic molecules like tetra-acylated lipid IVA (in human cells) tend to have a more cylindrical shape with a smaller tilt angle of the diglucosamine backbone. nih.gov In this conformation, all four acyl chains are typically buried within the hydrophobic pocket of MD-2, and the molecule does not effectively induce receptor dimerization. acs.org Therefore, the conformational flexibility of the diglucosamine backbone and the resulting molecular shape are key principles in the design of both TLR4 agonists and antagonists. acs.org

Rational Design Strategies for Modulating Immunological Activity

The immunological activity of lipopolysaccharide (LPS) is primarily attributed to its lipid A component, which is recognized by the Toll-like receptor 4 (TLR4) and myeloid differentiation protein 2 (MD-2) complex. wiley.comfrontiersin.org (KDO)2-(lauroyl)-lipid IVA, a precursor in the biosynthesis of hexa-acylated lipid A in E. coli, serves as a foundational structure for understanding and engineering immune responses. nih.govnih.gov Rational design strategies for its analogs focus on systematically modifying its chemical structure to either enhance or inhibit the innate immune response. These modifications can fine-tune the molecule's interaction with the TLR4/MD-2 receptor complex, effectively switching its function from a potent immune activator (agonist) to an inhibitor (antagonist). researchgate.netmdpi.com The primary structural features targeted for modification are the acylation pattern, the phosphorylation state, and the 3-deoxy-D-manno-octulosonic acid (Kdo) domain.

Influence of Acylation Patterns

The number and length of fatty acyl chains are principal determinants of immunological activity. nih.gov The canonical hexa-acylated (six-chain) structure of E. coli lipid A is a powerful TLR4 agonist, inducing a strong pro-inflammatory response. wiley.comnih.gov In contrast, synthetic analogs with fewer or more acyl chains exhibit markedly different activities.

Number of Acyl Chains : Tetra-acylated precursors like Lipid IVA are known to act as TLR4 antagonists in human cells. frontiersin.orgmdpi.com Their four acyl chains are fully accommodated within the hydrophobic pocket of MD-2, which prevents the receptor dimerization necessary for signal transduction. mdpi.com Analogs with five acyl chains generally show reduced toxicity, while hepta-acylated (seven-chain) structures can also result in decreased endotoxic potential compared to the hexa-acylated form. nih.govnih.gov The pathogen Yersinia pestis, for example, alters its lipid A from a hexa-acyl to a tetra-acyl structure when it infects a human host, allowing it to evade the immune system. frontiersin.orgnih.gov

Length of Acyl Chains : The length of the fatty acid chains also plays a critical role. Hexa-acylated lipid A structures with acyl chains of 12 to 14 carbons are the most potent agonists for human TLR4. nih.gov Synthetic monosaccharide lipid A analogs that include dodecanoyl (C12) or tetradecanoyl (C14) groups are more active toward both human and murine cells than analogs with shorter (C10) or longer (C16) chains. researchgate.net

| Analog Structural Feature | Number of Acyl Chains | Typical Chain Length | Observed Immunological Activity (Human TLR4) | Reference |

|---|---|---|---|---|

| Canonical Lipid A | 6 | C12-C14 | Strong Agonist | wiley.comnih.gov |

| Lipid IVA | 4 | C14 | Antagonist | frontiersin.orgmdpi.com |

| Penta-acylated Analogs | 5 | Variable | Weak Agonist / Antagonist | nih.gov |

| Hepta-acylated Analogs | 7 | Variable | Reduced Agonist Activity | nih.govnih.gov |

| Eritoran (Synthetic) | 4 | Variable | Potent Antagonist | frontiersin.orgnih.gov |

Role of Phosphorylation and the Kdo Moiety

Modifications to the hydrophilic regions of the molecule, specifically the phosphate groups and the Kdo sugars, provide another avenue for modulating immune activity.

Phosphate Groups : The two phosphate groups, located at the 1 and 4' positions of the diglucosamine backbone, are crucial for the potent endotoxic activity of lipid A. nih.gov Analogs with two phosphates are consistently more endotoxic than those with one or none. nih.gov This principle is exploited in the design of vaccine adjuvants like Monophosphoryl Lipid A (MPLA), a derivative of lipid A that lacks the 1-phosphate group. This modification significantly reduces toxicity while preserving useful immunostimulatory (adjuvant) properties. mdpi.com Furthermore, to address the chemical instability of the anomeric glycosyl phosphate, researchers have designed analogs where this group is replaced by more stable phosphonooxyethyl glycosides, which can enhance stability and alter bioactivity. nih.gov

Kdo Sugars : The presence of at least one Kdo residue linked to the 6' position of the lipid A backbone is considered the minimum structural requirement for the full activation of the TLR4 receptor. beilstein-journals.org Synthetic studies have confirmed that lipid A analogs lacking the Kdo moiety are much less potent inducers of innate immune responses. beilstein-journals.org However, the relationship is not always straightforward; in the context of Helicobacter pylori lipid A, the presence of Kdo was found to decrease certain cytokine-inducing activities, demonstrating that the modulatory role of the Kdo domain can be context-dependent. beilstein-journals.org

| Analog Structural Feature | Modification | Observed Immunological Effect | Design Rationale | Reference |

|---|---|---|---|---|

| Monophosphoryl Lipid A (MPLA) | Removal of 1-phosphate group | Reduced toxicity, retained adjuvant activity | Create safer vaccine adjuvants | nih.govmdpi.com |

| Dephosphorylated Analogs | Removal of both phosphate groups | Significantly reduced endotoxicity | Investigate role of charge in receptor binding | nih.gov |

| Analogs lacking Kdo | Absence of Kdo sugar(s) | Reduced potency of immune stimulation | Determine minimal structure for full activity | beilstein-journals.org |

| Phosphonooxyethyl Glycosides | Replacement of anomeric phosphate | Enhanced chemical stability, modulated activity | Improve stability for therapeutic development | nih.gov |

Synthetic Methodologies and Chemical Biology Approaches for Kdo 2 Lauroyl Lipid Iva 6 and Its Analogs

Chemical Synthesis Strategies for Lipid A and Kdo-Lipid A Conjugatesrsc.org

The total chemical synthesis of complex molecules like (KDO)2-(lauroyl)-lipid IVA(6-) presents significant challenges due to the presence of multiple stereocenters, a variety of functional groups requiring protection, and the need for specific glycosidic bond formations. The synthesis is typically approached in a convergent manner, where the lipid A backbone and the Kdo disaccharide are synthesized separately and then coupled.

Glycosylation Strategies for Kdo Residuesrsc.orgresearchgate.net

The formation of the α-glycosidic linkages of the two 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues is a critical and often challenging step in the synthesis of (KDO)2-(lauroyl)-lipid IVA(6-). The ketosidic linkage is notoriously difficult to control stereoselectively. researchgate.net Various strategies have been developed to favor the formation of the desired α-anomer.

One common approach involves the use of a Kdo donor with a participating group at the C-3 position, which can direct the incoming acceptor to the α-face. researchgate.net Another strategy employs specific promoters and reaction conditions to influence the stereochemical outcome of the glycosylation. For instance, the use of thioglycoside donors activated by a thiophilic promoter can provide good α-selectivity. researchgate.net More recent methods have explored the use of Kdo donors with constrained conformations to favor the α-glycosylation product. researchgate.net

Table 1: Glycosylation Strategies for Kdo Residues

| Glycosylation Strategy | Kdo Donor Type | Promoter/Activator | Key Features |

|---|---|---|---|

| Participating Group Assistance | C-3 substituted Kdo donor | - | Directs acceptor to the α-face. |

| Promoter-Mediated Selectivity | Thioglycoside | Thiophilic promoter (e.g., NIS/TfOH) | Good α-selectivity. |

Orthogonal Protecting Group Chemistry for Complex Lipid A Scaffoldswikipedia.orgjocpr.com

The synthesis of a complex molecule like lipid A, with its multiple hydroxyl, amine, and phosphate (B84403) groups, necessitates a sophisticated protecting group strategy. Orthogonal protecting groups are essential, allowing for the selective deprotection of one functional group in the presence of others. wikipedia.orgjocpr.com This enables the stepwise introduction of different functionalities, such as acyl chains and phosphate groups, at specific positions. rsc.org

Commonly used protecting groups in lipid A synthesis include benzyl (B1604629) (Bn) ethers for hydroxyl groups, which can be removed by hydrogenolysis, and tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for amines, which are cleaved under acidic or basic conditions, respectively. iris-biotech.depeptide.com For the phosphate groups, benzyl-based protecting groups are often employed, as they can be deprotected simultaneously with the benzyl ethers during the final hydrogenolysis step. rsc.org The strategic selection and application of these orthogonal protecting groups are paramount to the successful synthesis of the complex lipid A scaffold. jocpr.com

Introduction of Acyl Chains: Lauroyl and Other Fatty Acidsucl.ac.uk

The introduction of the various fatty acid chains, including the lauroyl group, onto the lipid A backbone is a critical step in the synthesis. These acylations are typically performed using the corresponding fatty acid chlorides or activated esters. The positions of acylation are controlled by the selective deprotection of the hydroxyl and amine groups on the glucosamine (B1671600) disaccharide backbone.

Enzymatic Synthesis and Chemoenzymatic Approaches for Lipid A Intermediatescreative-enzymes.com

Chemoenzymatic approaches, which combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions, offer a powerful alternative for the synthesis of lipid A and its intermediates. nih.gov These methods can simplify the synthetic route by reducing the number of protection and deprotection steps.

Reconstitution of Biosynthetic Pathways in vitropnas.orgresearchgate.netnih.gov

The in vitro reconstitution of the biosynthetic pathway of lipid A allows for the enzymatic synthesis of various lipid A intermediates. pnas.org This involves the expression and purification of the individual enzymes of the pathway, followed by their combination in a single pot with the necessary substrates. nih.govpnas.org The biosynthesis of lipid A in Escherichia coli involves a series of nine enzymatic steps, starting from UDP-N-acetylglucosamine. nih.govnih.gov

By providing the appropriate substrates and enzymes, specific intermediates in the pathway can be accumulated and isolated. For example, the synthesis of lipid IVA, the tetra-acylated precursor to (KDO)2-(lauroyl)-lipid IVA(6-), can be achieved by incubating UDP-2,3-diacylglucosamine with the enzymes LpxH, LpxB, and LpxK. nih.govnih.gov

Application of Specific Acyltransferases and Glycosyltransferasesnih.govtaylorfrancis.comnih.gov

Specific enzymes can be used to modify chemically synthesized or enzymatically generated lipid A intermediates. Acyltransferases, for example, are responsible for the addition of the secondary acyl chains to the lipid A core. The enzyme LpxL is the lauroyltransferase that specifically transfers a lauroyl group from lauroyl-acyl carrier protein (ACP) to the Kdo2-lipid IVA intermediate. creative-enzymes.comebi.ac.uknih.gov

Similarly, glycosyltransferases are responsible for the addition of the Kdo residues. The bifunctional enzyme KdtA (also known as WaaA) catalyzes the sequential transfer of two Kdo units from CMP-Kdo to lipid IVA. nih.govnih.gov By harnessing the specificity of these enzymes, chemoenzymatic strategies can be employed to construct the (KDO)2-(lauroyl)-lipid IVA(6-) molecule with high precision and efficiency. scilit.com

Table 2: Key Enzymes in the Late Stages of (KDO)2-(lauroyl)-lipid IVA(6-) Biosynthesis

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| KdtA (WaaA) | Kdo transferase | Lipid IVA, CMP-Kdo | Kdo2-Lipid IVA nih.govnih.gov |

| LpxL | Lauroyltransferase | Kdo2-Lipid IVA, Lauroyl-ACP | (KDO)2-(lauroyl)-lipid IVA(6-) creative-enzymes.comebi.ac.uknih.gov |

Preparation of Modified (KDO)₂-(lauroyl)-lipid IVA(6-) Variants for SAR Studies

The generation of analogs of (KDO)₂-(lauroyl)-lipid IVA(6-) for SAR studies focuses on several key structural regions: the lipid A core, including its acyl chains and phosphate groups, and the 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) moieties. Synthetic strategies often rely on a combination of convergent and linear approaches, utilizing sophisticated orthogonal protecting group tactics to enable regioselective modifications. nih.govrsc.org

Modification of the Lipid A Acyl Chains

The number, length, and position of fatty acid chains on the glucosamine backbone of lipid A are critical determinants of its immunological activity. SAR studies often involve the synthesis of analogs with varied acylation patterns to probe the specific requirements for receptor recognition and activation.

Modification of the Phosphate Groups

The two phosphate groups on the lipid A disaccharide are known to be crucial for its biological function, acting as a key binding determinant for receptor proteins. Modifications at these positions have yielded significant insights into the molecule's mechanism of action.

Replacement with Carboxylic Acid Moieties : To improve chemical stability while maintaining a negative charge, variants have been synthesized where the labile glycosyl phosphate is replaced by an anomeric carboxylic acid group. nih.govrsc.org One approach to introduce this moiety involves the multi-step oxidation of an allyl glycoside precursor at the anomeric position. rsc.org

The following table summarizes key modifications to the phosphate groups and their general impact on activity.

Table 1: SAR of Phosphate Group Modifications in Lipid A Analogs| Modification | Synthetic Strategy | General Impact on Biological Activity | Reference |

|---|---|---|---|

| Removal of 1-O-Phosphate | Simplified synthesis, omitting the final phosphorylation step at the anomeric position. | Dramatically decreases toxicity while retaining immunostimulatory properties. | rsc.org |

| Replacement of 1-O-Phosphate with Carboxylate | Oxidation of anomeric allyl glycoside precursors. | Improves chemical stability while preserving the necessary negative charge for activity. | nih.govrsc.org |

Modification of the Kdo Sugar Moieties

The Kdo region of the molecule serves as the bridge between lipid A and the core oligosaccharide in natural lipopolysaccharide (LPS). mdpi.com Synthetic modifications to this region help to elucidate its role in modulating the activity of the lipid A portion.

Varying Kdo Number : The synthesis of lipid A attached to one or two Kdo units has been crucial. For instance, the first chemical synthesis of a short LPS (Re-LPS) analog with two Kdo units demonstrated that the Kdo moieties enhance the cytokine-inducing activity of lipid A. nih.govmdpi.com

Modification of Kdo's Functional Groups : Strategic alterations to the Kdo sugar itself have been explored. For example, derivatives with modifications at the C-5 position of Kdo have been synthesized. chemrxiv.orgchemrxiv.org This position is where the rest of the core oligosaccharide is typically attached, and its modification can be used to create truncated LPS structures that may impair the integrity of the bacterial outer membrane. chemrxiv.orgchemrxiv.org

The table below details specific modifications to the Kdo units and the resulting observations from SAR studies.

Table 2: SAR of Kdo Moiety Modifications| Modification | Synthetic Approach | Research Finding | Reference |

|---|---|---|---|

| Addition of Kdo Disaccharide to Lipid A | Coupling of Kdo N-phenyltrifluoroacetimidate donors to a lipid A precursor. | The presence of the Kdo disaccharide enhances the immunostimulatory activity compared to lipid A alone. | nih.govmdpi.com |

| Modification at Kdo C-5 Position (e.g., 5-epi-Kdo-8-N₃) | Multi-step synthesis to produce modified Kdo monosaccharides for subsequent coupling. | Incorporation of these analogs can interfere with outer membrane integrity in bacteria like E. coli. | chemrxiv.orgchemrxiv.org |

Chemical Biology Approaches

In addition to purely chemical synthesis, chemical biology approaches that utilize enzymes or bioorthogonal chemistry are employed to create and study modified variants.

Enzymatic Modification : Bacterial enzymes involved in the natural biosynthesis and modification of Kdo₂-lipid A can be used. For example, hydrolases that selectively remove the outer Kdo sugar or phosphatases that remove the 1-phosphate group have been identified and can be used in chemoenzymatic strategies to produce specific analogs. researchgate.net

Bioorthogonal Tagging : Synthetic analogs can be prepared incorporating small, inert chemical handles (e.g., azides or alkynes). escholarship.org These handles allow for the subsequent attachment of reporter molecules like fluorophores, enabling the study of the molecule's interactions and trafficking within biological systems without the steric hindrance of a pre-attached large tag. escholarship.org

These varied synthetic and chemical biology strategies provide a robust toolkit for generating a wide array of (KDO)₂-(lauroyl)-lipid IVA(6-) variants, which are indispensable for detailed SAR studies aimed at developing new immunomodulatory agents. nih.govescholarship.org

Advanced Research Methodologies for Characterization and Functional Analysis of Kdo 2 Lauroyl Lipid Iva 6

Biophysical Techniques for Ligand-Receptor Interaction Studies

Biophysical methods are indispensable for elucidating the direct physical interactions between a ligand and its receptor, providing quantitative data on binding affinity, kinetics, and the structural basis of the interaction.

Surface Plasmon Resonance (SPR) is a powerful, real-time, label-free optical technique used to measure the binding kinetics and affinity of molecular interactions. In the context of (KDO)2-(lauroyl)-lipid IVA(6-), SPR is employed to quantify its interaction with the TLR4/MD-2 complex. The methodology involves immobilizing one of the binding partners, typically the TLR4/MD-2 receptor complex, onto a sensor chip. The other partner, the ligand (KDO)2-(lauroyl)-lipid IVA(6-), is then flowed over the surface at various concentrations. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in response units (RU).

By analyzing the association and dissociation phases of the binding curves, key kinetic parameters can be determined:

Association rate constant (ka): Describes the rate at which the ligand binds to the receptor.

Dissociation rate constant (kd): Describes the rate at which the ligand-receptor complex decays.

Equilibrium dissociation constant (KD): A measure of the binding affinity, calculated as the ratio of kd to ka (KD = kd/ka). A lower KD value indicates a higher binding affinity.

| Ligand | Analyte (Concentration Range) | ka (1/Ms) | kd (1/s) | KD (M) |

|---|---|---|---|---|

| Synthetic TLR4 Agonist FP11 | TLR4/MD-2 (variable) | 1.2 x 105 | 2.2 x 10-2 | 1.8 x 10-7unimib.it |

| Synthetic TLR4 Agonist FP18 | TLR4/MD-2 (variable) | 8.4 x 104 | 4.8 x 10-2 | 5.7 x 10-7unimib.it |

The data presented are for illustrative synthetic TLR4 agonists and are intended to be representative of the type of data obtained from SPR analysis.

X-ray crystallography is a high-resolution technique that provides detailed, three-dimensional structural information of molecules at the atomic level. To understand how (KDO)2-(lauroyl)-lipid IVA(6-) activates the TLR4 signaling pathway, researchers crystallize the ternary complex of TLR4, its co-receptor MD-2, and the ligand. The resulting crystal structure reveals the precise molecular interactions, including hydrogen bonds and hydrophobic contacts, that govern ligand binding and receptor activation.